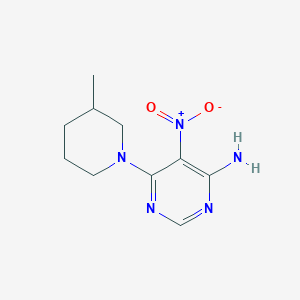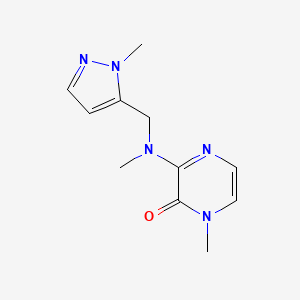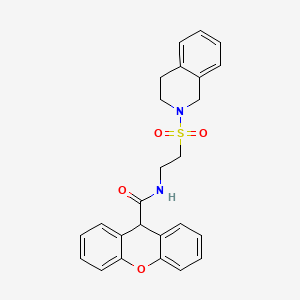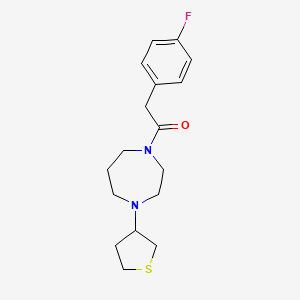
6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . Attached to this pyrimidine ring is a nitro group (-NO2), an amine group (-NH2), and a 3-methylpiperidine group .
Synthesis Analysis
The synthesis of compounds similar to “6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine” often involves the use of piperidine derivatives, which are important synthetic fragments for drug design . Protodeboronation of alkyl boronic esters has been reported as a method for synthesizing related compounds .Molecular Structure Analysis
The molecular structure of “6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine” is likely to be complex due to the presence of multiple functional groups. The pyrimidine ring provides a planar, aromatic core, while the nitro, amine, and 3-methylpiperidine groups add complexity to the molecule .Chemical Reactions Analysis
The chemical reactions involving “6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine” could be diverse, given the presence of several reactive functional groups. Piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine” would depend on its precise molecular structure. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Improved Syntheses in Pyrimidine Series : A study by Brown (2007) discusses an improved synthesis method for related pyrimidine compounds, highlighting advancements in pyrimidine chemistry which may have implications for the synthesis of 6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine (Brown, 2007).
Precursor for Functionalized Nitroenamines : Nishiwaki et al. (2000) explored the use of a similar compound as a precursor for nitroenamines, demonstrating its utility in synthesizing complex organic molecules (Nishiwaki et al., 2000).
Biological Activity and Potential Applications
Histamine H4 Receptor Ligands : Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, indicating potential pharmacological applications of similar compounds (Altenbach et al., 2008).
Antitumor Activities : Chu De-qing (2011) reported on the synthesis and antitumor activities of derivatives of similar compounds, suggesting potential use in cancer research (Chu De-qing, 2011).
Inhibition of Nitrosation : A study by González-Mancebo et al. (1997) on related piperidine compounds showed potential for inhibiting nitrosation, a chemical process with implications in drug synthesis and environmental chemistry (González-Mancebo et al., 1997).
Advanced Chemical Transformations
Ring Transformation Studies : Research by Nishiwaki et al. (2003) on 3-Methyl-5-nitropyrimidin-4(3H)-one, a related compound, demonstrated its utility in producing various functionalized chemicals through ring transformations (Nishiwaki et al., 2003).
Synthesis of Novel Heterocyclic Systems : Banihashemi et al. (2020) synthesized derivatives of related pyrimidines, contributing to the development of new heterocyclic systems with potential applications in various fields of chemistry (Banihashemi et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
6-(3-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O2/c1-7-3-2-4-14(5-7)10-8(15(16)17)9(11)12-6-13-10/h6-7H,2-5H2,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGIVLIHJCQPJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Methylpiperidin-1-yl)-5-nitropyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,6-Dimethylphenoxy)ethyl]methylamine hydrochloride](/img/no-structure.png)
![1-[3-(3,4-Dimethoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2468220.png)
![3,4-dimethyl-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2468221.png)
![2,4-dichloro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2468222.png)


![1-methyl-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2468228.png)
![ethyl 2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2468229.png)

![Lithium 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2468231.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2468235.png)
![2-[(4-Methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2468237.png)
![3,4-difluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2468240.png)